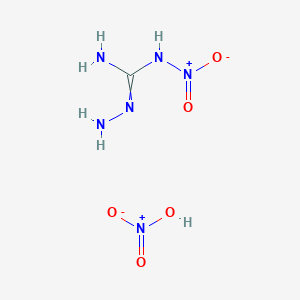
2-Amino-1-nitroguanidine;nitric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-nitroguanidine;nitric acid is a high-energy nitrogen-rich compound known for its good detonation properties and low sensitivities. It has a central carbon atom with three small groups around it, including an amino group, a hydrazine group, and a nitroxyl group
Métodos De Preparación
The synthesis of 2-Amino-1-nitroguanidine typically involves the hydrazinolysis of nitroguanidine. This process can be carried out by reacting nitroguanidine with hydrazine under controlled conditions . The compound can also be protonated by strong mineral acids or acidic heterocycles to form various salts, such as nitrate and perchlorate salts . Industrial production methods often involve the use of nitric acid and other reagents to achieve the desired product.
Análisis De Reacciones Químicas
2-Amino-1-nitroguanidine undergoes various types of chemical reactions, including:
Reduction Reactions: These reactions involve the reduction of the nitro group to form different products.
Acylation Reactions: The compound can react with acylating agents to form acylated derivatives.
Salification Reactions: It can form salts with various acids.
Coordination Reactions: The compound can coordinate with metal ions to form complexes.
Aldimine Condensation Reactions: It can undergo condensation reactions with aldehydes to form aldimines.
Cyclization Reactions: The compound can cyclize to form ring structures.
Azide Reactions: It can react with azides to form azido derivatives.
Common reagents used in these reactions include reducing agents, acylating agents, acids, metal salts, aldehydes, and azides
Aplicaciones Científicas De Investigación
2-Amino-1-nitroguanidine has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of new energetic materials and as a precursor for various chemical reactions.
Biology: The compound has been studied for its potential biological activities and applications in the development of biologically active compounds.
Industry: The compound is used in the production of explosives, propellants, and other energetic materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-nitroguanidine involves its ability to undergo various chemical reactions, leading to the formation of energetic materials. The molecular targets and pathways involved in these reactions include the reduction of the nitro group, coordination with metal ions, and the formation of salts and complexes .
Comparación Con Compuestos Similares
2-Amino-1-nitroguanidine is unique due to its simple molecular structure and high reactivity. Similar compounds include:
1-Amino-3-nitroguanidine: This compound is also a high-energy nitrogen-rich compound with similar properties and applications.
1,2-Dinitroguanidine: Another energetic material with similar reactivity and applications.
These compounds share similar properties but differ in their molecular structures and specific applications.
Propiedades
Número CAS |
187227-89-0 |
|---|---|
Fórmula molecular |
CH6N6O5 |
Peso molecular |
182.10 g/mol |
Nombre IUPAC |
2-amino-1-nitroguanidine;nitric acid |
InChI |
InChI=1S/CH5N5O2.HNO3/c2-1(4-3)5-6(7)8;2-1(3)4/h3H2,(H3,2,4,5);(H,2,3,4) |
Clave InChI |
FMAXRAJQUCPQHD-UHFFFAOYSA-N |
SMILES canónico |
C(=NN)(N)N[N+](=O)[O-].[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


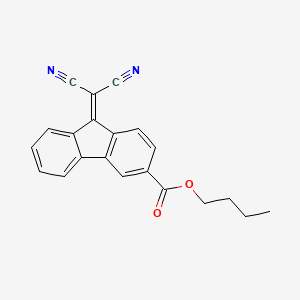


![2-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14250329.png)
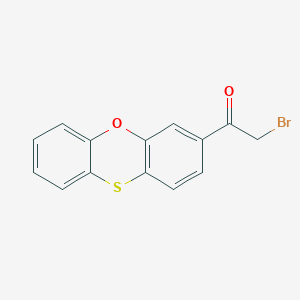
![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[4-(pentyloxy)benzene]](/img/structure/B14250341.png)
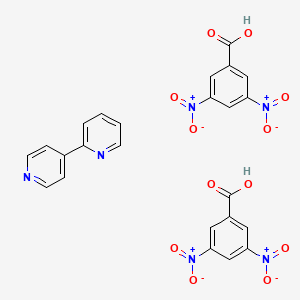
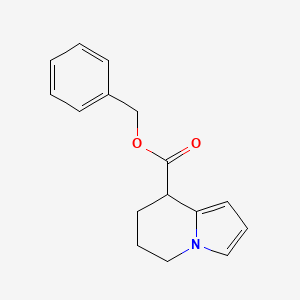

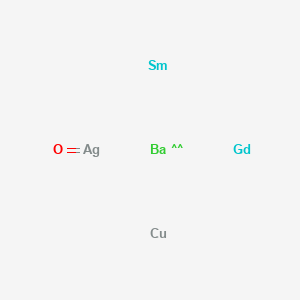
![Methanone, [2-(1-hexynyl)phenyl]phenyl-](/img/structure/B14250374.png)
![(4-Phenoxyphenyl)[4-(tributylstannyl)phenyl]methanone](/img/structure/B14250375.png)
phosphanium](/img/structure/B14250395.png)

